

Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications

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Compound of Interest

Compound Name: 4-Heptyloxyaniline

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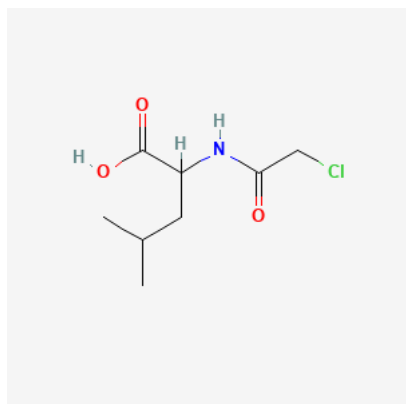
Introduction

4-Heptyloxyaniline is an organic compound belonging to the alkoxyaniline family. Its structure, featuring a heptyl ether linkage to an aniline core, imparts specific physicochemical properties that make it a molecule of interest in materials science and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of **4-Heptyloxyaniline**, with a focus on data relevant to research and development.

Molecular Structure and Properties

4-Heptyloxyaniline consists of a benzene ring substituted with an amino group ($-NH_2$) and a heptyloxy group ($-O(CH_2)_6CH_3$) at the para position (position 4).

Chemical Structure:

Table 1: Physicochemical Properties of **4-Heptyloxyaniline**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₁ NO	[1][2]
Molecular Weight	207.31 g/mol	[1][2]
CAS Number	39905-44-7	[1][2]
Appearance	White crystalline solid	[2]
Melting Point	44-48 °C	[1][2]
Boiling Point	145 °C @ 0.5 mmHg	[2]
Density	0.965 g/cm ³	[2]
Refractive Index	1.516	[2]
Synonyms	4-heptoxyaniline, p-(heptyloxy)aniline, 4-n-heptyloxyaniline	[1]

Synthesis of 4-Heptyloxyaniline

The primary synthetic route to **4-Heptyloxyaniline** is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-aminophenol with a 1-haloheptane.

Experimental Protocol: Williamson Ether Synthesis of 4-Heptyloxyaniline

This protocol is a generalized procedure for the synthesis of 4-alkoxyanilines and can be adapted for **4-Heptyloxyaniline**.

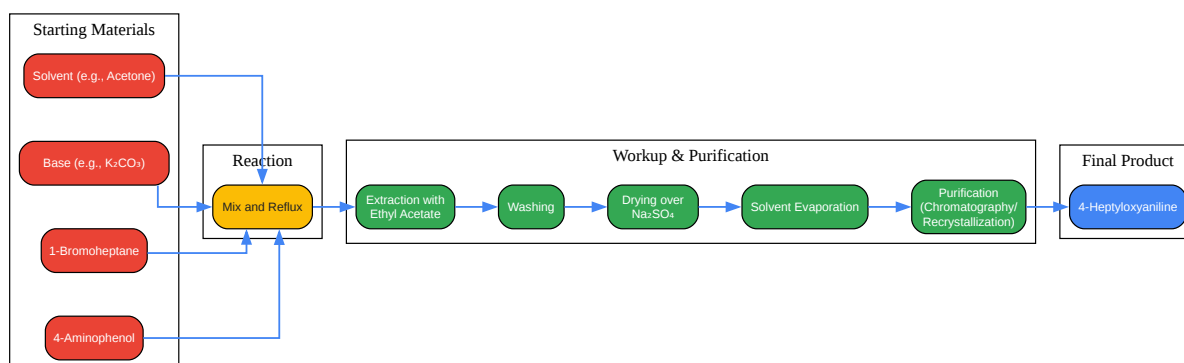
Materials:

- 4-Aminophenol
- 1-Bromoheptane (or 1-chloroheptane)
- Potassium carbonate (K_2CO_3) or sodium hydroxide (NaOH)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
- **Base Addition:** Add a base, such as finely ground potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture vigorously.
- **Alkylation:** To the stirred suspension, add 1-bromoheptane (1.1-1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If the solvent is acetone, it can be removed under reduced pressure using a rotary evaporator. If DMF is used, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **4-Heptyloxyaniline** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **4-Heptyloxyaniline**.

Applications and Biological Relevance

Materials Science

One of the notable applications of **4-Heptyloxyaniline** is in the synthesis of liquid crystals.[3] The rod-like structure of molecules derived from **4-heptyloxyaniline**, often in the form of Schiff bases, can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[4][5] These materials have potential applications in display technologies and other optoelectronic devices.

Medicinal Chemistry and Drug Development

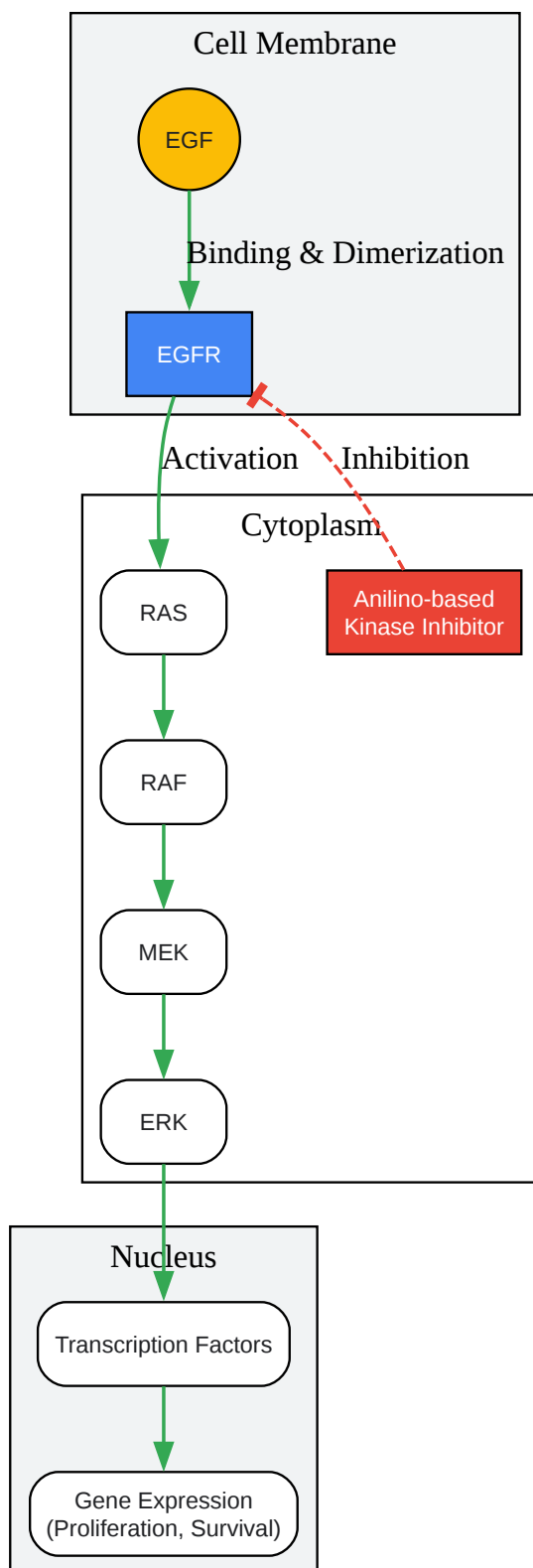
While there is limited direct research on the biological activities of **4-Heptyloxyaniline** itself, the substituted aniline scaffold is a well-established privileged structure in medicinal chemistry.[6] Aniline derivatives are key components in a wide range of therapeutic agents.

- **Kinase Inhibitors:** The anilinoquinazoline and anilinoquinoline cores are fundamental to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.^{[6][7]} These compounds often feature alkoxy substituents on the aniline ring, which can influence their binding affinity and pharmacokinetic properties.
- **Antimicrobial Agents:** The sulfonamide class of antibiotics, which are derivatives of sulfanilamide (a substituted aniline), were among the first effective antimicrobial drugs.^[6] Their mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.^[6]
- **Anti-inflammatory and Analgesic Agents:** Some non-steroidal anti-inflammatory drugs (NSAIDs) contain an aniline or anilide structure and act by inhibiting cyclooxygenase (COX) enzymes.^[6]

The presence of the aniline moiety in **4-Heptyloxyaniline** suggests its potential as a building block for the synthesis of novel bioactive molecules. The heptyloxy group can modulate the lipophilicity of a compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). However, it is important to note that aniline-containing compounds can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites.^[8]

Potential Signaling Pathway Involvement of Related Anilino-compounds

Given that many anilino-based drugs are kinase inhibitors, a hypothetical logical pathway for a drug candidate derived from an aniline scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.



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Caption: Hypothetical inhibition of the EGFR signaling pathway by an anilino-based drug.

Conclusion

4-Heptyloxyaniline is a readily synthesizable organic compound with a well-defined molecular structure and properties. While its primary established application is in the field of liquid crystals, its aniline core structure suggests potential for its use as a scaffold in the design and synthesis of new therapeutic agents. Further research into the biological activities of **4-heptyloxyaniline** and its derivatives could unveil novel applications in drug development, particularly in areas where the modulation of lipophilicity is key to optimizing drug-like properties. Researchers should, however, remain mindful of the potential metabolic liabilities associated with the aniline motif when considering it for pharmaceutical applications.

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